Cas no 2229562-76-7 (4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol)

4-(1-Hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol is a specialized phenolic compound featuring a nitrophenol core functionalized with a methoxy group and a hydroxymethylcyclopropyl substituent. Its unique structure, combining aromatic and cyclopropane moieties, makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules with tailored steric and electronic properties. The presence of both hydroxyl and nitro groups enhances its reactivity, enabling selective modifications for applications in pharmaceuticals, agrochemicals, or materials science. The compound's stability under controlled conditions and its potential for further derivatization underscore its utility in research and industrial settings. Proper handling is advised due to its reactive functional groups.
4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol structure
2229562-76-7 structure
Product name:4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol
CAS No:2229562-76-7
MF:C11H13NO5
Molecular Weight:239.224623441696
CID:6482945
PubChem ID:165686626

4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol 化学的及び物理的性質

名前と識別子

    • 4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol
    • 4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
    • EN300-1780875
    • 2229562-76-7
    • インチ: 1S/C11H13NO5/c1-17-9-5-7(6-11(14)2-3-11)4-8(10(9)13)12(15)16/h4-5,13-14H,2-3,6H2,1H3
    • InChIKey: LZYNHWVJWVOFHM-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=C(C(=C(C=2)[N+](=O)[O-])O)OC)CC1

計算された属性

  • 精确分子量: 239.07937252g/mol
  • 同位素质量: 239.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 95.5Ų

4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1780875-1.0g
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
2229562-76-7
1g
$1086.0 2023-06-02
Enamine
EN300-1780875-1g
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
2229562-76-7
1g
$1086.0 2023-09-20
Enamine
EN300-1780875-5g
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
2229562-76-7
5g
$3147.0 2023-09-20
Enamine
EN300-1780875-0.25g
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
2229562-76-7
0.25g
$999.0 2023-09-20
Enamine
EN300-1780875-10.0g
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
2229562-76-7
10g
$4667.0 2023-06-02
Enamine
EN300-1780875-0.05g
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
2229562-76-7
0.05g
$912.0 2023-09-20
Enamine
EN300-1780875-5.0g
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
2229562-76-7
5g
$3147.0 2023-06-02
Enamine
EN300-1780875-0.1g
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
2229562-76-7
0.1g
$956.0 2023-09-20
Enamine
EN300-1780875-10g
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
2229562-76-7
10g
$4667.0 2023-09-20
Enamine
EN300-1780875-2.5g
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
2229562-76-7
2.5g
$2127.0 2023-09-20

4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol 関連文献

4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenolに関する追加情報

Chemical Profile of 4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol (CAS No. 2229562-76-7)

4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol, identified by the CAS number 2229562-76-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of phenolic derivatives characterized by its unique structural motif, which includes a cyclopropyl ring and a nitro group, positioned strategically to influence its biological activity and reactivity.

The structural framework of this molecule consists of a benzene core substituted with a hydroxyl group at the 2-position, a methoxy group at the 6-position, and a nitro group at the 4-position. The presence of the cyclopropylmethyl side chain at the 1-position introduces rigidity and spatial constraints, which can modulate interactions with biological targets. This specific arrangement has been explored for its potential in drug discovery, particularly in the development of novel therapeutic agents targeting various disease pathways.

In recent years, there has been growing interest in phenolic compounds due to their diverse biological activities. The nitro group in 4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol serves as a key pharmacophore, enabling redox cycling and metal chelation capabilities. These properties are particularly relevant in the context of antioxidant and anti-inflammatory drug development. Studies have shown that nitroaromatic compounds can exhibit potent effects on enzymatic systems, including cytochrome P450-mediated metabolism, which is crucial for understanding their pharmacokinetic profiles.

The cyclopropyl ring in this compound adds an additional layer of complexity, influencing both the electronic distribution and steric interactions. Computational studies have suggested that the cyclopropylmethyl group can engage in favorable hydrophobic interactions with biological targets, potentially enhancing binding affinity. This structural feature has been leveraged in the design of molecules with improved solubility and bioavailability, critical factors for successful drug candidates.

Recent advancements in synthetic chemistry have enabled more efficient methodologies for constructing complex phenolic derivatives like 4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol. Transition-metal-catalyzed cross-coupling reactions have played a pivotal role in introducing functional groups with high precision. For instance, palladium-catalyzed reactions have been employed to incorporate the cyclopropylmethyl moiety while maintaining regioselectivity. These innovations have not only streamlined synthesis but also opened new avenues for structural diversification.

The pharmacological potential of 4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol has been investigated in several preclinical models. Initial studies have highlighted its ability to modulate inflammatory pathways by interacting with key transcription factors such as NF-κB. The nitro group's redox activity has been particularly noted for its ability to generate reactive species that can interfere with pro-inflammatory signaling cascades. Additionally, the hydroxyl and methoxy groups contribute to hydrogen bonding capabilities, which are essential for target binding affinity.

One of the most compelling aspects of this compound is its versatility in drug design applications. The presence of multiple functional handles allows for further derivatization, enabling researchers to fine-tune properties such as lipophilicity and metabolic stability. For example, esterification or amidation of the hydroxyl group could enhance bioavailability or alter tissue distribution profiles. Such modifications are often necessary to optimize lead compounds for clinical development.

The synthesis of 4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol also involves considerations of environmental and economic factors. Green chemistry principles have been increasingly adopted to minimize waste and energy consumption during production. Catalytic methods that employ recyclable ligands or solvent-free conditions have been explored to enhance sustainability. These approaches align with broader industry trends toward greener pharmaceutical manufacturing processes.

In conclusion, 4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol (CAS No. 2229562-76-7) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features offer multiple opportunities for therapeutic intervention, particularly in areas such as inflammation and oxidative stress management. As research continues to uncover new applications for phenolic derivatives, compounds like this one will remain at the forefront of drug discovery efforts.

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